1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene
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Overview
Description
1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, characterized by the presence of bromine, ethoxy, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethoxy-4-methoxy-5-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions, potentially forming aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 2-ethoxy-4-methoxy-5-methylphenol.
Oxidation: Formation of 2-ethoxy-4-methoxy-5-methylbenzoic acid.
Reduction: Formation of 2-ethoxy-4-methoxy-5-methylbenzene.
Scientific Research Applications
1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-ethoxy-4-methoxy-5-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy and methoxy groups can influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-Bromo-2-methoxybenzene: Lacks the ethoxy and methyl groups, resulting in different chemical properties and reactivity.
2-Bromo-4-methoxy-5-methylbenzene: Similar structure but lacks the ethoxy group, affecting its solubility and reactivity.
1-Bromo-4-methoxy-2-methylbenzene: Different positioning of the substituents, leading to variations in chemical behavior.
Uniqueness: 1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene is unique due to the specific combination and positioning of its substituents. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13BrO2 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-4-methoxy-5-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-4-13-10-6-9(12-3)7(2)5-8(10)11/h5-6H,4H2,1-3H3 |
InChI Key |
ZNKSXPIOFIMHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)OC)C)Br |
Origin of Product |
United States |
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